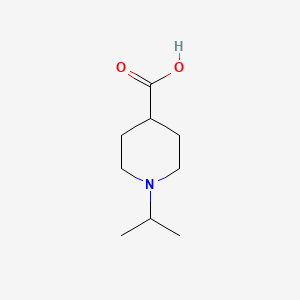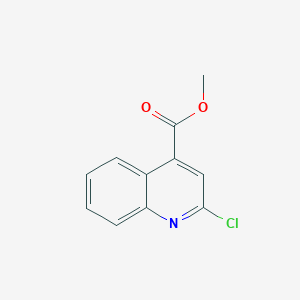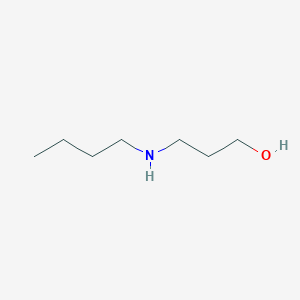
1-Isopropylpiperidin-4-carbonsäure
Übersicht
Beschreibung
1-Isopropylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
1-Isopropylpiperidin-4-carbonsäure wird in der Proteomforschung eingesetzt, einem Bereich, der sich mit der groß angelegten Untersuchung von Proteinen, ihrer Strukturen und Funktionen befasst. Die Verbindung kann als Baustein bei der Synthese komplexerer Moleküle verwendet werden, die mit Proteinen interagieren und so zur Identifizierung und zum Verständnis von Proteinfunktionen beitragen .
Organische Synthese
Diese Chemikalie dient als Zwischenprodukt in der organischen Synthese. Ihre Struktur ermöglicht eine weitere Funktionalisierung und macht sie zu einem vielseitigen Reagenz zur Herstellung einer Vielzahl organischer Verbindungen mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .
Medizinische Chemie
In der medizinischen Chemie kann this compound zur Synthese neuer Verbindungen mit potenziellen therapeutischen Eigenschaften verwendet werden. Sie kann zur Entwicklung neuer Medikamente beitragen, indem sie als Vorläufer für Moleküle mit biologischer Aktivität dient .
Krebsforschung
Der Piperidin-Rest findet sich häufig in Molekülen mit Antikrebsaktivität. Derivate von this compound könnten synthetisiert und auf ihre Fähigkeit getestet werden, das Wachstum oder die Metastasierung von Krebszellen zu hemmen .
Neuropharmakologie
Piperidinderivate sind bekannt für ihre neuropharmakologischen Wirkungen. Die Erforschung von this compound könnte zur Entdeckung neuer Behandlungen für neurologische Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit oder Depression führen .
Landwirtschaftliche Chemie
In der Landwirtschaft könnte diese Verbindung zur Herstellung neuer Pestizide oder Herbizide verwendet werden. Ihre strukturelle Flexibilität ermöglicht die Entwicklung von Stoffen, die spezifische Schädlinge oder Unkräuter bekämpfen, ohne die Nutzpflanzen oder die Umwelt zu schädigen .
Materialwissenschaften
This compound könnte bei der Synthese neuer Polymere oder Materialien mit einzigartigen Eigenschaften verwendet werden, z. B. erhöhte Haltbarkeit oder verbesserte thermische Stabilität .
Biochemische Forschung
Als biochemisches Werkzeug kann es verwendet werden, um Enzymmechanismen zu untersuchen oder den Metabolismus ähnlicher Verbindungen in biologischen Systemen zu studieren. Dies kann Einblicke in die Metabolisierung von Medikamenten im Körper liefern und zur Entwicklung besserer Arzneimittel führen .
Eigenschaften
IUPAC Name |
1-propan-2-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQCOOUTPQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424410 | |
| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280771-97-3 | |
| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)


![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)






